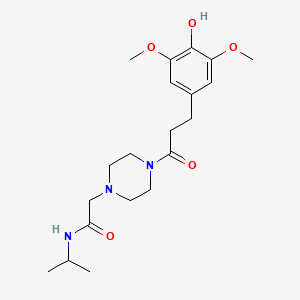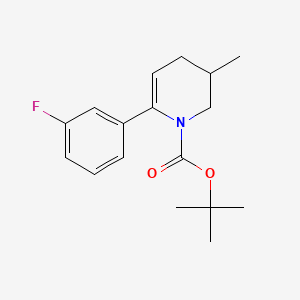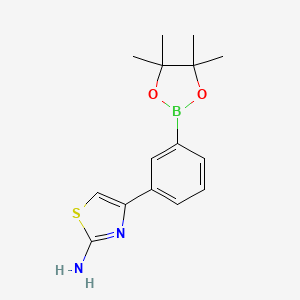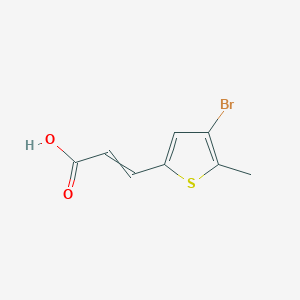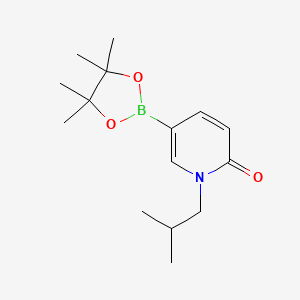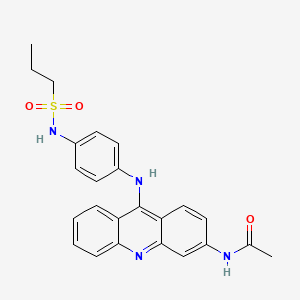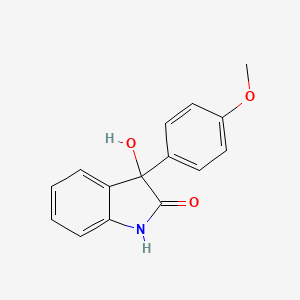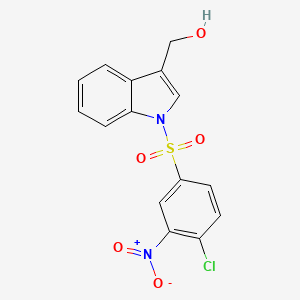
1,4-Dihexadecylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihexadecylbenzene is an organic compound with the molecular formula C38H70. It consists of a benzene ring substituted with two hexadecyl (C16) groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dihexadecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. In this process, benzene is reacted with hexadecyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but is optimized for large-scale synthesis. Continuous flow reactors and advanced catalyst systems are employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are used to obtain the final product with high purity.
化学反应分析
1,4-Dihexadecylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound into its corresponding alkylbenzenes or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives. Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Major Products Formed: The major products formed from these reactions include hexadecylbenzene alcohols, hexadecylbenzene ketones, and various nitro-substituted derivatives.
科学研究应用
1,4-Dihexadecylbenzene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical environments.
Biology: The compound is utilized in the study of lipid membranes and their interactions with hydrophobic molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature.
Industry: It is used in the production of surfactants and other industrial chemicals.
作用机制
The mechanism by which 1,4-Dihexadecylbenzene exerts its effects involves its interaction with lipid membranes and other hydrophobic surfaces. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. Molecular targets include membrane proteins and enzymes that interact with hydrophobic molecules.
相似化合物的比较
1,4-Dicyclohexylbenzene
1,4-Diheptylbenzene
1,4-Dioctylbenzene
1,4-Dinonylbenzene
属性
分子式 |
C38H70 |
|---|---|
分子量 |
527.0 g/mol |
IUPAC 名称 |
1,4-dihexadecylbenzene |
InChI |
InChI=1S/C38H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35-38(36-34-37)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3 |
InChI 键 |
IDQPYQHPNWSAFI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


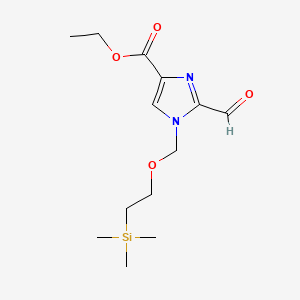
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
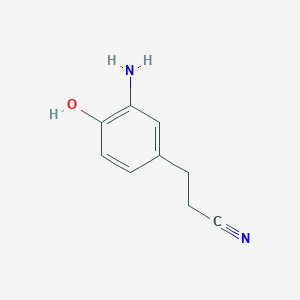
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)
